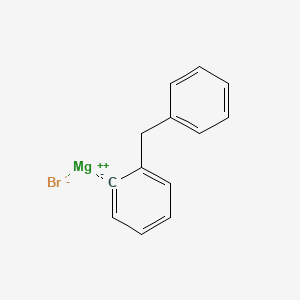
(2-Benzylphenyl)magnesium bromide, 0.50 M in THF
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
“(2-Benzylphenyl)magnesium bromide, 0.50 M in THF” is a chemical compound with the formula C13H11BrMg. It is typically used in laboratory settings .
Molecular Structure Analysis
The molecular structure of “(2-Benzylphenyl)magnesium bromide, 0.50 M in THF” consists of 13 carbon atoms, 11 hydrogen atoms, 1 bromine atom, and 1 magnesium atom .Physical And Chemical Properties Analysis
The molecular weight of “(2-Benzylphenyl)magnesium bromide, 0.50 M in THF” is 271.4389 .Wirkmechanismus
Target of Action
The primary target of (2-Benzylphenyl)magnesium bromide, a Grignard reagent, is typically a carbonyl-containing compound . The carbonyl group is a polar group, making it an electrophilic site that can be attacked by nucleophiles, such as the carbon atom in the Grignard reagent .
Mode of Action
The Grignard reagent, being a strong nucleophile and base, interacts with its target by attacking the electrophilic carbon atom of the carbonyl group . This results in the formation of a new carbon-carbon bond, which is a key step in many organic synthesis reactions .
Biochemical Pathways
The Grignard reaction doesn’t directly affect any biochemical pathways as it’s primarily used in synthetic organic chemistry for the formation of carbon-carbon bonds . .
Result of Action
The result of the action of (2-Benzylphenyl)magnesium bromide is the formation of a new carbon-carbon bond with a carbonyl-containing compound . This can lead to the synthesis of a wide range of organic compounds, including alcohols, carboxylic acids, and others .
Action Environment
The action of (2-Benzylphenyl)magnesium bromide is highly sensitive to the environment. It requires anhydrous (water-free) and oxygen-free conditions, as the presence of water or oxygen can lead to the decomposition of the Grignard reagent . The reaction is typically carried out in a solvent like diethyl ether or tetrahydrofuran (THF), which can solvate the magnesium (II) center . The reaction temperature can also influence the yield and rate of the reaction .
Eigenschaften
IUPAC Name |
magnesium;benzylbenzene;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11.BrH.Mg/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13;;/h1-9H,11H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KREMYOOUGRTXRQ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=CC=[C-]2.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrMg |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Benzylphenyl)magnesium bromide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




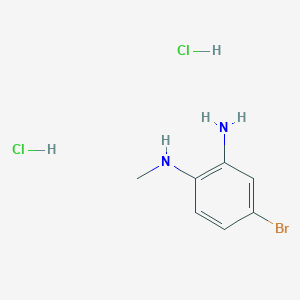
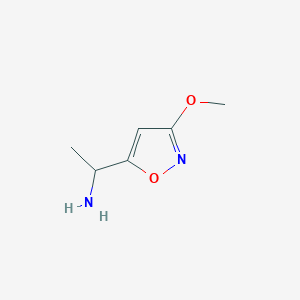
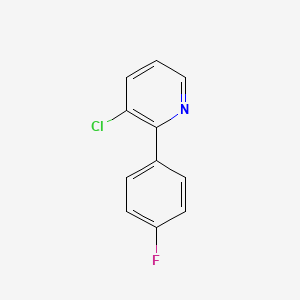
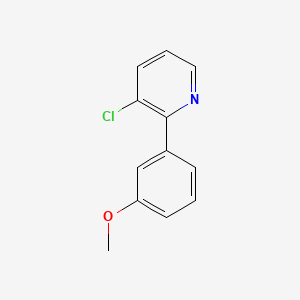
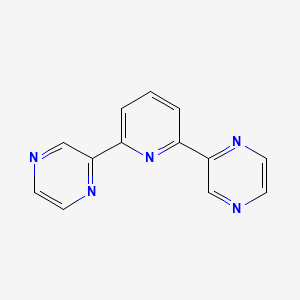

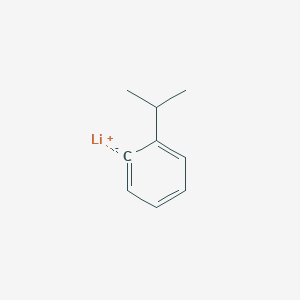
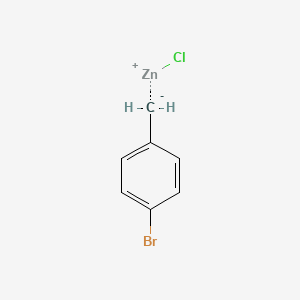

![Bis[4-(4-tert-Butylphenyl)-2-methylindenyl]-dimethylsilane](/img/structure/B6309426.png)
![Benzyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B6309428.png)